molecular formula C11H11BrN2O2 B1664643 (S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid CAS No. 25197-99-3

(S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid

Cat. No. B1664643
CAS RN: 25197-99-3
M. Wt: 283.12 g/mol
InChI Key: KZDNJQUJBMDHJW-VIFPVBQESA-N
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Description

“(S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid” is a chemical compound with the CAS Number: 460751-66-0 . It has a molecular weight of 505.37 and its linear formula is C26H21BrN2O4 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C26H21BrN2O4 . Unfortunately, the specific structural details or 3D conformation are not provided in the available resources.


Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure was analyzed, revealing insights into its molecular geometry and stability. This analysis is critical in understanding how such compounds interact in different environments, particularly in pharmaceutical and food industries due to its role in methylation, detoxication, and antioxidation. The study detailed the crystal's formation and its stabilization through hydrogen bonds, essential for understanding its behavior in various applications (Jian Li, Zunjun Liang, & X. Tai, 2009).

Corrosion Inhibition

A study investigated the use of L-Tryptophan based chiral Schiff bases, including a derivative of this compound, as corrosion inhibitors. This research is significant for industrial applications, particularly in protecting materials like carbon steel in acidic environments. The findings highlighted the compound's potential as a mixed-type inhibitor with a mechanism involving both physisorption and chemisorption (S. Vikneshvaran & S. Velmathi, 2019).

Pharmaceutical Applications

This compound and its derivatives have been explored for their potential in pharmaceutical applications. One study involved the synthesis of Schiff bases containing the indole group, where the antimicrobial activity of these compounds was evaluated. Such research is pivotal in the development of new antimicrobial agents, offering insights into their effectiveness against various microorganisms (S. Radhakrishnan, Rajeswari Balakrishnan, & A. Selvaraj, 2020).

Computational Peptidology

In the field of computational peptidology, the compound has been studied for its chemical reactivity and structure. This approach aids in understanding its molecular properties, which is essential in drug design processes. Computational studies provide a framework for predicting bioactivity and reactivity descriptors, contributing significantly to pharmaceutical research (N. Flores-Holguín, J. Frau, & D. Glossman-Mitnik, 2019).

Synthesis of Derivatives

Research has been conducted on the synthesis of various derivatives of this compound, examining their potential applications in different fields, including medicinal chemistry. The synthesis and evaluation of these derivatives are critical in exploring new therapeutic agents and understanding their biological activities (C. Riccardi et al., 2019).

Safety And Hazards

The compound is classified under the GHS07 pictogram with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZDNJQUJBMDHJW-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201315301
Record name 5-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid

CAS RN

25197-99-3
Record name 5-Bromo-L-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25197-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-L-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201315301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromotryptophan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240660
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid
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